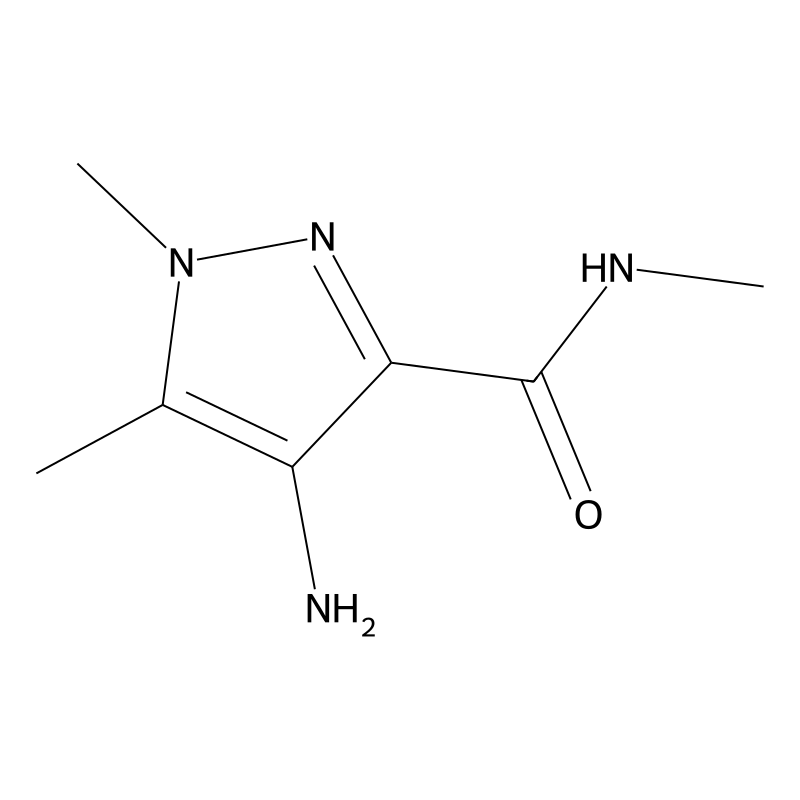

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

Catalog No.

S7736409

CAS No.

M.F

C7H12N4O

M. Wt

168.20 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

IUPAC Name

4-amino-N,1,5-trimethylpyrazole-3-carboxamide

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

InChI

InChI=1S/C7H12N4O/c1-4-5(8)6(7(12)9-2)10-11(4)3/h8H2,1-3H3,(H,9,12)

InChI Key

HGGBVDVRYCODGB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC)N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC)N

4-Amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide, commonly known as 3-amino-1,5-dimethylpyrazole-4-carboxamide (ADPC), is a pyrazole derivative with a carboxamide group. It is a white to pale yellow powder with a molecular formula of C7H12N4O. ADPC is an important intermediate in the synthesis of many drugs and agrochemicals and is used as a building block in the preparation of various bioactive compounds.

ADPC is soluble in water and common organic solvents. It has a melting point of 126-128°C and a boiling point of 325-327°C. ADPC has a molecular weight of 168.20 g/mol and a density of 1.25 g/cm3. The compound is stable under normal conditions and is not known to decompose when stored properly.

ADPC can be synthesized through a number of different methods, including reacting 3-amino-1,5-dimethylpyrazole with either ethyl chloroformate or isocyanates. The reaction is usually carried out in the presence of a base catalyst such as triethylamine or sodium bicarbonate. The resulting product is then purified through recrystallization or chromatography.

The characterization of ADPC is typically done through various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.

The characterization of ADPC is typically done through various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry.

Various analytical methods have been used to determine the purity, identity, and quantity of ADPC in samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).

ADPC has been found to exhibit various biological properties, including anti-inflammatory and analgesic effects, antibacterial and antiviral activity, and cytotoxicity against cancer cells. ADPC has also been shown to inhibit key enzymes involved in the biosynthesis of prostaglandins and leukotrienes, suggesting a potential role in treating inflammation-related disorders.

Several toxicological studies have been conducted on ADPC. The compound has been found to have low toxicity when administered orally or topically. However, inhalation and intravenous injection of ADPC have been reported to cause adverse effects such as respiratory distress, cardiovascular effects, and central nervous system depression. Therefore, it is recommended to handle ADPC with caution and follow appropriate safety procedures when working with the compound.

ADPC has several applications in the field of medicinal chemistry and drug discovery. The compound is used as a precursor in the synthesis of various drugs such as the anti-inflammatory agent lidamycin and the anti-cancer drug aclacinomycin A. ADPC has also been used as a biochemical probe to investigate the structure-activity relationship of various enzyme inhibitors.

Currently, research on ADPC is focused on developing new synthetic methods and exploring its potential biological activities. Several studies have also looked into the design and synthesis of novel ADPC derivatives with enhanced drug-like properties.

ADPC has various potential implications in the fields of medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, ADPC can be utilized as a building block in the synthesis of various bioactive compounds. It can also be used in the preparation of agrochemicals and as a starting material in the synthesis of functionalized materials.

Although ADPC has several potential applications, there are some limitations to its use. The compound can be difficult to synthesize, and its low solubility in some solvents can hinder its use in certain applications. Additionally, more studies are needed to fully understand the toxicological profile of ADPC and its potential long-term effects.

for research on ADPC include the development of new synthetic methods to improve the yield and purity of the compound. Further exploration of its biological properties and toxicity profile could lead to the discovery of new therapeutic targets and drug candidates. Additionally, research on novel ADPC derivatives with improved pharmacological properties is needed to expand its potential applications in various fields of research and industry.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.10111102 g/mol

Monoisotopic Mass

168.10111102 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds